molecular formula C21H26N4O5S2 B279566 4-(dimethylsulfamoyl)-N-[3-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]-2,2-dimethylpropyl]benzamide

4-(dimethylsulfamoyl)-N-[3-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]-2,2-dimethylpropyl]benzamide

Cat. No. B279566
M. Wt: 478.6 g/mol
InChI Key: PRCYVBRBQSQHEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(dimethylsulfamoyl)-N-[3-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]-2,2-dimethylpropyl]benzamide, also known as DBIBB, is a synthetic compound that has been widely studied for its potential applications in scientific research.

Scientific Research Applications

4-(dimethylsulfamoyl)-N-[3-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]-2,2-dimethylpropyl]benzamide has been studied for its potential applications in a variety of scientific research fields, including cancer research, neuroscience, and drug discovery. In cancer research, 4-(dimethylsulfamoyl)-N-[3-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]-2,2-dimethylpropyl]benzamide has been shown to inhibit the growth of cancer cells by blocking the activity of certain enzymes involved in cell division. In neuroscience, 4-(dimethylsulfamoyl)-N-[3-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]-2,2-dimethylpropyl]benzamide has been studied for its potential use as a tool for studying the function of certain ion channels in the brain. In drug discovery, 4-(dimethylsulfamoyl)-N-[3-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]-2,2-dimethylpropyl]benzamide has been used as a starting point for the development of new drugs that target specific enzymes or receptors.

Mechanism of Action

The mechanism of action of 4-(dimethylsulfamoyl)-N-[3-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]-2,2-dimethylpropyl]benzamide involves its ability to bind to specific enzymes or receptors in the body. For example, in cancer cells, 4-(dimethylsulfamoyl)-N-[3-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]-2,2-dimethylpropyl]benzamide binds to an enzyme called Aurora kinase A, which is involved in cell division. By blocking the activity of this enzyme, 4-(dimethylsulfamoyl)-N-[3-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]-2,2-dimethylpropyl]benzamide can inhibit the growth of cancer cells. In the brain, 4-(dimethylsulfamoyl)-N-[3-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]-2,2-dimethylpropyl]benzamide binds to certain ion channels, which are involved in the transmission of signals between neurons. By modulating the activity of these ion channels, 4-(dimethylsulfamoyl)-N-[3-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]-2,2-dimethylpropyl]benzamide can affect the function of the brain.
Biochemical and Physiological Effects
4-(dimethylsulfamoyl)-N-[3-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]-2,2-dimethylpropyl]benzamide has been shown to have a variety of biochemical and physiological effects in the body. For example, in cancer cells, 4-(dimethylsulfamoyl)-N-[3-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]-2,2-dimethylpropyl]benzamide can induce cell cycle arrest and apoptosis, which are mechanisms that prevent the growth and proliferation of cancer cells. In the brain, 4-(dimethylsulfamoyl)-N-[3-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]-2,2-dimethylpropyl]benzamide can modulate the activity of ion channels, which can affect the transmission of signals between neurons and alter brain function.

Advantages and Limitations for Lab Experiments

One advantage of using 4-(dimethylsulfamoyl)-N-[3-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]-2,2-dimethylpropyl]benzamide in lab experiments is its specificity for certain enzymes or receptors. This allows researchers to selectively target these molecules and study their function. Another advantage is the synthetic nature of 4-(dimethylsulfamoyl)-N-[3-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]-2,2-dimethylpropyl]benzamide, which allows for easy modification and optimization of its properties. However, one limitation of using 4-(dimethylsulfamoyl)-N-[3-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]-2,2-dimethylpropyl]benzamide in lab experiments is its potential toxicity and side effects, which can affect the validity of the results.

Future Directions

There are several future directions for the study of 4-(dimethylsulfamoyl)-N-[3-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]-2,2-dimethylpropyl]benzamide. One direction is the development of new derivatives of 4-(dimethylsulfamoyl)-N-[3-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]-2,2-dimethylpropyl]benzamide with improved properties, such as increased specificity or reduced toxicity. Another direction is the exploration of new applications for 4-(dimethylsulfamoyl)-N-[3-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]-2,2-dimethylpropyl]benzamide in scientific research, such as in the study of other diseases or biological processes. Finally, the use of 4-(dimethylsulfamoyl)-N-[3-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]-2,2-dimethylpropyl]benzamide in combination with other drugs or therapies could be explored as a potential treatment for certain diseases.

Synthesis Methods

The synthesis of 4-(dimethylsulfamoyl)-N-[3-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]-2,2-dimethylpropyl]benzamide involves the condensation of 3-(1,1-dioxo-1,2-benzothiazol-3-yl)propionic acid with 4-(dimethylsulfamoyl)benzoyl chloride in the presence of triethylamine and N,N-dimethylformamide. The resulting intermediate is then reacted with 2,2-dimethyl-3-aminobutane in the presence of triethylamine and N,N-dimethylformamide to yield 4-(dimethylsulfamoyl)-N-[3-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]-2,2-dimethylpropyl]benzamide.

properties

Molecular Formula

C21H26N4O5S2

Molecular Weight

478.6 g/mol

IUPAC Name

4-(dimethylsulfamoyl)-N-[3-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]-2,2-dimethylpropyl]benzamide

InChI

InChI=1S/C21H26N4O5S2/c1-21(2,13-22-19-17-7-5-6-8-18(17)31(27,28)24-19)14-23-20(26)15-9-11-16(12-10-15)32(29,30)25(3)4/h5-12H,13-14H2,1-4H3,(H,22,24)(H,23,26)

InChI Key

PRCYVBRBQSQHEP-UHFFFAOYSA-N

Isomeric SMILES

CC(C)(CNC1=NS(=O)(=O)C2=CC=CC=C21)CNC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C

SMILES

CC(C)(CNC1=NS(=O)(=O)C2=CC=CC=C21)CNC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C

Canonical SMILES

CC(C)(CNC1=NS(=O)(=O)C2=CC=CC=C21)CNC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C

Origin of Product

United States

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